1-(2,3-Dihydro-7-benzofuranyl)ethanone 1-(2,3-Dihydro-7-benzofuranyl)ethanone 1-(2,3-Dihydro-7-benzofuranyl)ethanone is an impurity in the synthesis of Darifenacin (D193400, HBr); a medication used to treat urinary incontinence. It works by blocking the M3 muscarinic acetylcholine receptor.

Brand Name: Vulcanchem
CAS No.: 170730-06-0
VCID: VC21062078
InChI: InChI=1S/C10H10O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-4H,5-6H2,1H3
SMILES: CC(=O)C1=CC=CC2=C1OCC2
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

1-(2,3-Dihydro-7-benzofuranyl)ethanone

CAS No.: 170730-06-0

Cat. No.: VC21062078

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-Dihydro-7-benzofuranyl)ethanone - 170730-06-0

Specification

Description 1-(2,3-Dihydro-7-benzofuranyl)ethanone is an impurity in the synthesis of Darifenacin (D193400, HBr); a medication used to treat urinary incontinence. It works by blocking the M3 muscarinic acetylcholine receptor.

CAS No. 170730-06-0
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name 1-(2,3-dihydro-1-benzofuran-7-yl)ethanone
Standard InChI InChI=1S/C10H10O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-4H,5-6H2,1H3
Standard InChI Key MSFONFAIHVPZHN-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=CC2=C1OCC2
Canonical SMILES CC(=O)C1=CC=CC2=C1OCC2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator